1-(2,5-Dichloro-3-fluorophenyl)ethanone
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Overview
Description
1-(2,5-Dichloro-3-fluorophenyl)ethanone is an organic compound that belongs to the class of aromatic ketones. It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzene ring, with an ethanone group (-COCH3) at the para position. This compound is typically a pale yellow liquid at room temperature and is insoluble in water but soluble in most organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,5-Dichloro-3-fluorophenyl)ethanone can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of 2,5-dichloro-3-fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dichloro-3-fluorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or esters.
Reduction: The ketone group can be reduced to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products Formed
Oxidation: Formation of 2,5-dichloro-3-fluorobenzoic acid.
Reduction: Formation of 1-(2,5-dichloro-3-fluorophenyl)ethanol.
Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
1-(2,5-Dichloro-3-fluorophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2,5-Dichloro-3-fluorophenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring can influence the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,6-Dichloro-3-fluorophenyl)ethanone
- 1-(3,5-Dichloro-2-fluorophenyl)ethanone
- 2,2-Dichloro-1-(2,5-dichloro-3-fluorophenyl)ethanone
Uniqueness
1-(2,5-Dichloro-3-fluorophenyl)ethanone is unique due to its specific substitution pattern on the benzene ring, which can significantly affect its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms provides a balance of electron-withdrawing effects, making it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
1-(2,5-dichloro-3-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO/c1-4(12)6-2-5(9)3-7(11)8(6)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVNJBLICKNSGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Cl)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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